molecular formula C18H18ClNO6S B2710249 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate CAS No. 1327196-19-9

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate

Cat. No.: B2710249
CAS No.: 1327196-19-9
M. Wt: 411.85
InChI Key: HZWAVHIWPQWKCW-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:

  • Step 1: Preparation of 4-chlorobenzenesulfonyl chloride

      Reagents: 4-chlorobenzenesulfonic acid, thionyl chloride

      Conditions: Reflux in an inert atmosphere

    • Reaction:

      4-chlorobenzenesulfonic acid+thionyl chloride4-chlorobenzenesulfonyl chloride+SO2+HCl\text{4-chlorobenzenesulfonic acid} + \text{thionyl chloride} \rightarrow \text{4-chlorobenzenesulfonyl chloride} + \text{SO}_2 + \text{HCl} 4-chlorobenzenesulfonic acid+thionyl chloride→4-chlorobenzenesulfonyl chloride+SO2​+HCl

  • Step 2: Formation of the sulfonamide

    • Reagents: 4-chlorobenzenesulfonyl chloride, 3,4-dimethoxyaniline
    • Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
    • Reaction:

      4-chlorobenzenesulfonyl chloride+3,4-dimethoxyanilineN-(4-chlorophenyl)sulfonyl3,4dimethoxyaniline\text{4-chlorobenzenesulfonyl chloride} + \text{3,4-dimethoxyaniline} \rightarrow \text{N-(4-chlorophenyl)sulfonyl}-3,4-dimethoxyaniline 4-chlorobenzenesulfonyl chloride+3,4-dimethoxyaniline→N-(4-chlorophenyl)sulfonyl−3,4−dimethoxyaniline

Properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6S/c1-24-15-9-6-13(10-16(15)25-2)20-11-17(18(21)26-3)27(22,23)14-7-4-12(19)5-8-14/h4-11,20H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWAVHIWPQWKCW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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